molecular formula C13H12F3N5O3S B11506377 methyl 4-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 325994-97-6

methyl 4-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11506377
CAS No.: 325994-97-6
M. Wt: 375.33 g/mol
InChI Key: XWCWCFHSTRXQML-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Benzoate Ester: The final step involves coupling the triazole derivative with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can target the nitro group if present in the benzoate moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the effects of trifluoromethyl and triazole groups on biological activity. It may serve as a lead compound for the development of new drugs.

Medicine

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the triazole ring can interact with enzymes or receptors, inhibiting their activity. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the triazole ring.

    4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole: Similar triazole structure but lacks the benzoate ester.

    Methyl 4-[methyl(trifluoromethyl)amino]benzoate: Similar benzoate structure but different substituents.

Uniqueness

Methyl 4-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the combination of the trifluoromethyl group, triazole ring, and benzoate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

325994-97-6

Molecular Formula

C13H12F3N5O3S

Molecular Weight

375.33 g/mol

IUPAC Name

methyl 4-[[2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C13H12F3N5O3S/c1-24-10(23)7-2-4-8(5-3-7)18-9(22)6-25-12-20-19-11(21(12)17)13(14,15)16/h2-5H,6,17H2,1H3,(H,18,22)

InChI Key

XWCWCFHSTRXQML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C(F)(F)F

Origin of Product

United States

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